3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid
Overview
Description
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a benzoic acid group . The pyrimidine ring contains a dimethylamino group .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C13H13N3O2, and it has an average mass of 243.261 Da and a monoisotopic mass of 243.100784 Da .Scientific Research Applications
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- Application : The compound has been used in the synthesis of hydrazine-1-carboxamide/carbothioamide derivatives, which are evaluated for anticancer activity as RXRα antagonists .
- Method : A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized .
- Results : Among all synthesized compounds, one particular compound showed strong antagonist activity (half maximal effective concentration (EC 50) = 1.68±0.22µM), potent anti-proliferative activity against human cancer cell lines HepG2 and A549 cells (50% inhibition of cell viability (IC 50) values < 10µM), and low cytotoxic property in normal cells such as LO2 and MRC-5 cells (IC 50 values > 100µM) .
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- Application : The compound has been used in the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine Derivatives, which are studied for their prolyl-4-hydroxylase inhibitory activity .
- Method : Initial screening for prolyl-4-hydroxylase inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells .
- Results : The results of this study are not specified in the source .
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- Application : The compound has been used in a docking study to validate the potential inhibitory effect on carbonic anhydrase I (CAI) .
- Method : The binding affinity of the individual components of the compound with the CAI binding site was examined .
- Results : The results of this study are not specified in the source .
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- Application : The compound has been used in the synthesis of various pharmacologically active decorated six-membered diazines .
- Method : Different synthetic approaches have been applied in preparing pharmacologically active decorated diazines .
- Results : These diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
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- Application : The compound has been used in the development of potential modulators of retinoid X receptor alpha (RXRα), which play a key role in the development of cancer .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTFZWNIBPYPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676567 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid | |
CAS RN |
1083401-18-6 | |
Record name | 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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